[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
This compound is a secondary amine featuring two pyrazole rings: one substituted with methyl groups at the 1- and 5-positions and another at the 1-position. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 245.33 g/mol . This structure is relevant in medicinal chemistry and materials science, particularly for designing ligands with specific binding properties.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-9-10(7-14-15(9)2)6-12-8-11-4-5-13-16(11)3/h4-5,7,12H,6,8H2,1-3H3 |
InChI Key |
LMQJYNIUJISAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole and 1-methyl-1H-pyrazole with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrazole Rings
[(3-Bromophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine (CAS: 1249664-39-8)
- Molecular Formula : C₁₂H₁₄BrN₃
- Key Differences: Replaces the 1,5-dimethylpyrazole group with a 3-bromophenyl substituent.
[2-(3-Methoxyphenyl)ethyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine
Functional Group Modifications
Carboximidamide Derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide)
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine | C₉H₁₅N₃ | 245.33 | 1,5-dimethylpyrazole, 1-methylpyrazole | Ligand design, catalysis |
| [(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine | C₁₂H₁₄BrN₃ | 296.17 | 3-bromophenyl | Halogen-bonding studies |
| [2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine | C₁₄H₁₉N₃O | 245.33 | 3-methoxyphenyl-ethyl | Solubility-enhanced drug candidates |
| 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | C₁₇H₁₈N₄O | 294.35 | Carboximidamide, methoxyphenyl | Enzyme inhibition, antimicrobials |
Research Findings and Implications
- Electronic Effects : The 1,5-dimethylpyrazole group in the target compound provides electron-donating methyl substituents, increasing electron density at the amine nitrogen compared to bromophenyl or carboximidamide analogs .
- In contrast, the smaller methyl groups on pyrazole rings allow for tighter packing in crystal lattices .
- Hydrogen Bonding : Carboximidamide derivatives exhibit stronger hydrogen-bonding interactions due to their NH₂ and C=O groups, making them more effective in supramolecular chemistry than the target amine .
Biological Activity
The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to summarize the biological activity of this specific compound, supported by data tables and relevant case studies.
Structural Information
The molecular formula for this compound is . Its structural representation can be described using the following SMILES notation: CC1=C(C=NN1C)CNC. This structure indicates the presence of two pyrazole moieties connected by a methylamine linkage, which may influence its biological interactions and mechanisms of action.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their therapeutic potential. The biological activities associated with pyrazole compounds can be categorized as follows:
- Anticancer Activity : Many pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : These compounds often demonstrate the ability to inhibit inflammatory responses.
- Antimicrobial Effects : Pyrazoles have shown efficacy against a range of microbial pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, one study evaluated the cytotoxic effects of several pyrazole compounds against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The findings indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting substantial anticancer activity.
Anti-inflammatory Activity
Pyrazole compounds have also been reported to possess anti-inflammatory properties. A review noted that derivatives could inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been documented in various studies. Compounds have shown effectiveness against bacteria and fungi, indicating their potential use in developing new antimicrobial agents.
The mechanisms through which pyrazole derivatives exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many compounds inhibit specific enzymes related to cancer progression or inflammation.
- Interference with Cell Signaling Pathways : Pyrazoles may disrupt signaling pathways that are crucial for tumor growth or inflammatory responses.
- DNA Interaction : Some studies suggest that certain derivatives bind to DNA, impacting replication and transcription processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
